REACTION_CXSMILES
|
[CH3:1]OS(C(F)(F)F)(=O)=O.[C:10]([C:17]1NC=CN=1)([C:12]1[NH:13][CH:14]=[CH:15][N:16]=1)=[O:11].C(O)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]>[N+](C)([O-])=O>[CH2:17]([C:10]([C:12]1[N:16]([CH3:1])[CH:15]=[CH:14][N:13]=1)=[O:11])[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.959 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
0.647 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was kept at about 0° C. during the addition
|
Type
|
CUSTOM
|
Details
|
The solution was then transferred to a flask
|
Type
|
ADDITION
|
Details
|
containing freshly
|
Type
|
STIRRING
|
Details
|
to stir for 2 h at room temperature
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)C(=O)C=1N(C=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |